N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a palladium-catalyzed cross-coupling reaction.
Attachment of the dichlorophenyl group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Amidation: The final step involves the formation of the amide bond through a reaction between the bipyridine derivative and the dichlorophenyl propanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity towards certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl N-(2,6-dichlorophenyl)carbamate
- Isopropyl N-(2,6-dichlorophenyl)carbamate
- Propyl N-(2,6-dichlorophenyl)carbamate
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide stands out due to its unique combination of a bipyridine moiety and a dichlorophenyl group
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-1-5-18(22)16(17)6-7-20(26)25-12-14-8-10-24-19(11-14)15-3-2-9-23-13-15/h1-5,8-11,13H,6-7,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYEIZOKISBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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